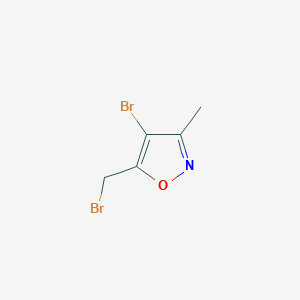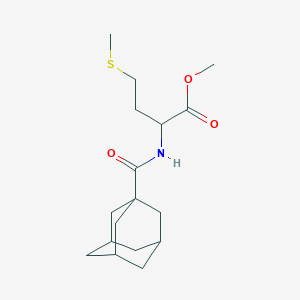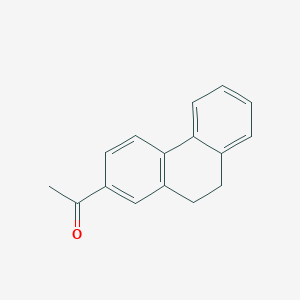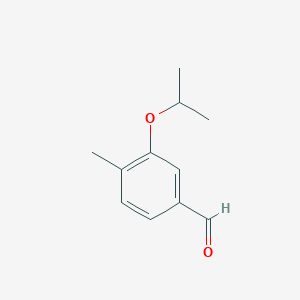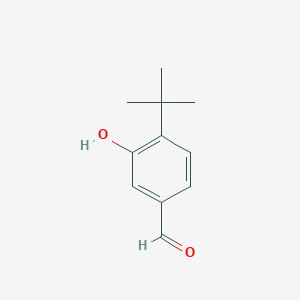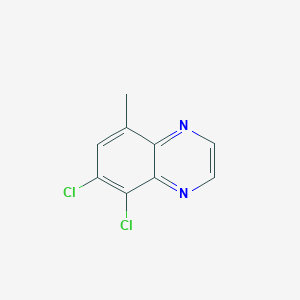
5,6-Dichloro-8-methylquinoxaline
説明
5,6-Dichloro-8-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It has a molecular weight of 213.06 . This compound is used in various applications, including the manufacture of pharmaceuticals and other chemical products .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as this compound, has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies and methodologies have been developed for the construction of the quinoxaline scaffold and its functionalization .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Physical And Chemical Properties Analysis
This compound is a white to off-white non-hygroscopic powder . It has a high solubility and low permeability, classifying it as a BCS Class 3 compound .科学的研究の応用
Antimicrobial Activity
5,6-Dichloro-8-methylquinoxaline and its derivatives have shown promise in antimicrobial applications. The synthesis of various quinoxaline derivatives, including those with structural similarities to this compound, has been explored for optimized antimicrobial activity. Compounds like 4-(2-methylquinoxalinyloxy) benzaldehyde and its derivatives have been synthesized and tested for their antimicrobial properties, demonstrating potential in fighting bacterial infections (Singh et al., 2010).
Application in Anti-Tubercular Agents
In the quest for new treatments against tuberculosis, this compound derivatives have been identified as potential anti-tubercular agents. A series of novel compounds containing this structure have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have shown promising minimum inhibitory concentrations, indicating their potential effectiveness in tuberculosis treatment (Srinivasarao et al., 2020).
Anti-Inflammatory Applications
Derivatives of this compound have been studied for their anti-inflammatory properties. Specifically, thioether derivatives have shown significant anti-inflammatory activity in in vivo studies, suggesting their potential use in treating inflammatory conditions (Singh et al., 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated for their role as corrosion inhibitors. Studies have shown that compounds like 6-methylquinoxalin-2(1H)-one can effectively inhibit the corrosion of mild steel in acidic environments, demonstrating potential industrial applications (Forsal et al., 2010).
Applications in Organic Synthesis
This compound and its analogs have been employed in organic synthesis, showcasing their versatility as ligands in palladium(II) chemistry. These compounds have been used to create complexes with varying coordination patterns, highlighting their utility in the synthesis of complex organic molecules (Vicente et al., 2002).
特性
IUPAC Name |
5,6-dichloro-8-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-6(10)7(11)9-8(5)12-2-3-13-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBYMMLMQOGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC=CN=C12)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


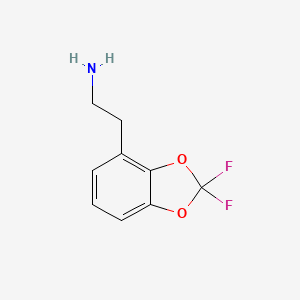
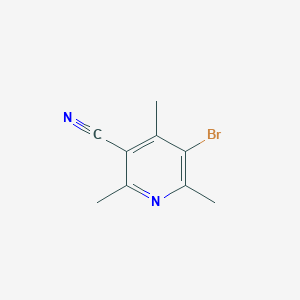

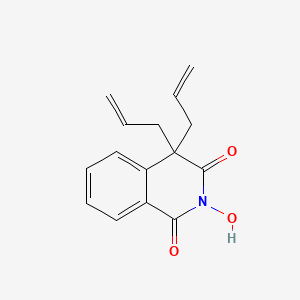
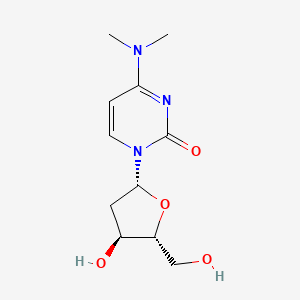
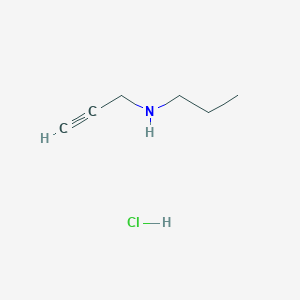
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)

